molecular formula C45H77N3O15S B601240 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin CAS No. 612069-30-4

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

Cat. No. B601240
M. Wt: 932.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, commonly referred to as Aza-C, is a semi-synthetic derivative of the macrolide antibiotic azithromycin. Aza-C is a prodrug of azithromycin, meaning that it is converted to its active form, azithromycin, in the body. Aza-C is a potent inhibitor of bacterial protein synthesis, and has been found to have a broad spectrum of antibacterial activity, including activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Aza-C has been used in both clinical and laboratory settings, and has been studied extensively in scientific research.

Scientific Research Applications

properties

IUPAC Name

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVLGKGQGGAID-SYARVETMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H77N3O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210127
Record name 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

932.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

CAS RN

612069-30-4
Record name 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
Y Chang, LX Wang, YP Li, CQ Hu - Journal of chromatographic …, 2016 - academic.oup.com
The European Pharmacopoeia, the US Pharmacopoeia, and the Pharmacopoeia of the People's Republic of China all prescribe a high-performance liquid chromatography-ultraviolet …
Number of citations: 13 academic.oup.com

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